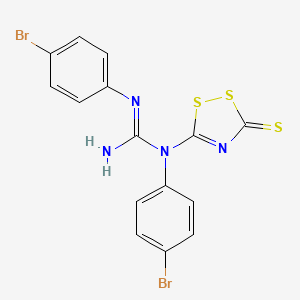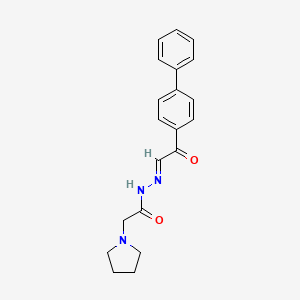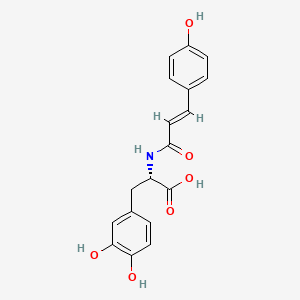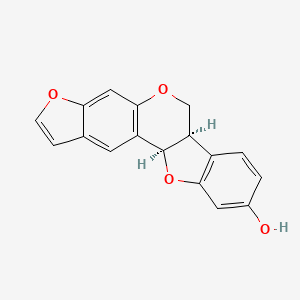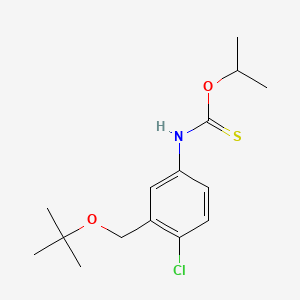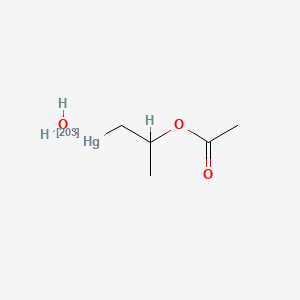
Merisoprol acetate Hg 203
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Merisoprol acetate Hg 203 is a chemical compound with the molecular formula C5H10HgO3 It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Merisoprol acetate Hg 203 involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable organic compound with mercuric acetate. The reaction typically occurs in an organic solvent, such as acetic acid, under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Merisoprol acetate Hg 203 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert this compound into other mercury compounds with lower oxidation states.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury or other mercury compounds.
Scientific Research Applications
Merisoprol acetate Hg 203 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving mercury’s effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Merisoprol acetate Hg 203 involves its interaction with molecular targets, primarily through the mercury atom. The compound can bind to thiol groups in proteins and enzymes, affecting their function and activity. This interaction can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Mercaptomerin: Another mercury-containing compound with similar properties and applications.
Mercuric acetate: A precursor used in the synthesis of Merisoprol acetate Hg 203 and other mercury compounds.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of the acetate group, which influences its reactivity and interactions. Compared to similar compounds, it offers distinct advantages in certain applications, such as enhanced stability and specific binding properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use in advancing scientific knowledge and technological innovation.
Properties
CAS No. |
24359-50-0 |
|---|---|
Molecular Formula |
C5H11HgO3 |
Molecular Weight |
322.11 g/mol |
IUPAC Name |
2-acetyloxypropyl(203Hg)mercury-203;hydrate |
InChI |
InChI=1S/C5H9O2.Hg.H2O/c1-4(2)7-5(3)6;;/h4H,1H2,2-3H3;;1H2/i;1+2; |
InChI Key |
XEYXXNNANYYHGB-QCSIMTJTSA-N |
Isomeric SMILES |
CC(C[203Hg])OC(=O)C.O |
Canonical SMILES |
CC(C[Hg])OC(=O)C.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


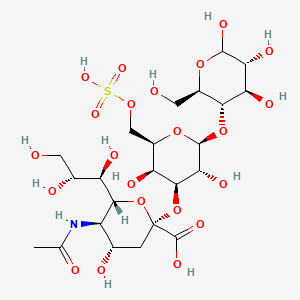
![3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid](/img/structure/B12765702.png)

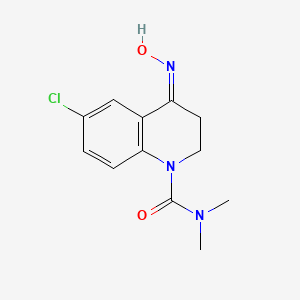
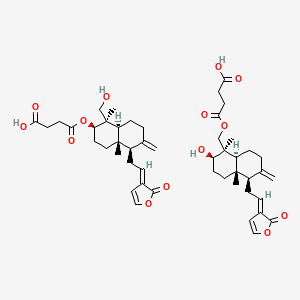
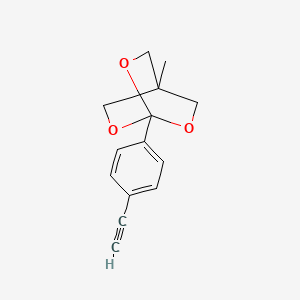
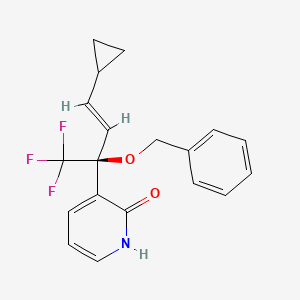
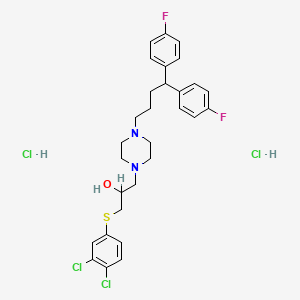
![6-(5-oxo-3,4-diazabicyclo[4.1.0]hept-2-en-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B12765745.png)
